Dasatinib - 302962-49-8

Dasatinib

Catalog Number: EVT-333705
CAS Number: 302962-49-8
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 488.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasatinib is a synthetic, multi-targeted tyrosine kinase inhibitor that has been extensively studied for its activity against various kinases, including BCR-ABL and SRC family kinases []. It is a member of the thiazole carboxamide class of kinase inhibitors and plays a significant role in scientific research, particularly in the investigation of cellular signaling pathways and the development of novel therapeutic strategies [].

Future Directions
  • Developing novel combination therapies: Combining dasatinib with other therapeutic agents may enhance its efficacy and overcome resistance mechanisms [].
  • Identifying novel predictive biomarkers: Discovering biomarkers that can predict response to dasatinib would allow for personalized treatment strategies [].
  • Investigating the long-term effects of dasatinib: Further research is needed to understand the long-term consequences of dasatinib treatment, particularly its impact on immune function and other physiological processes [].
  • Exploring novel drug delivery systems: Optimizing dasatinib's delivery to specific tissues or cells may enhance its efficacy and reduce side effects [].
  • Developing novel dasatinib analogs: Designing new dasatinib analogs with improved potency, selectivity, and pharmacokinetic properties could lead to more effective treatments [].

Imatinib

Relevance: Imatinib is structurally related to Dasatinib and serves as a first-line treatment for CML. Dasatinib is often used in patients who develop resistance or intolerance to Imatinib. [, , , , ] Several studies investigated the efficacy of Dasatinib in patients who failed Imatinib therapy due to resistance or intolerance. [, , , , ] Dasatinib demonstrated significant activity against a wider range of BCR-ABL mutations compared to Imatinib. [, , ]

Nilotinib

Relevance: Nilotinib is structurally similar to Dasatinib and is considered a second-generation tyrosine kinase inhibitor. [, ] It is often used as a second-line treatment option for CML patients resistant or intolerant to Imatinib. [, ] Studies compared the efficacy, safety, and adherence of Nilotinib and Dasatinib in CML patients. [, ] One study found that patients receiving Nilotinib had a higher adherence to therapy and lower discontinuation rates compared to Dasatinib. []

Bosutinib

Relevance: Bosutinib, like Dasatinib, is a tyrosine kinase inhibitor but with a different structure. [, ] It's considered a third-line treatment option for CML patients in some cases. [] Switching from Dasatinib to Bosutinib in patients who developed pleural effusion was associated with a risk of pleural effusion recurrence. []

Staurosporine

Relevance: Though not structurally similar to Dasatinib, Staurosporine was used as a comparator in a study investigating Dasatinib’s effect on T cell functions. [] The study found Dasatinib's effects to be reversible, unlike Staurosporine. []

Metformin

Relevance: While Metformin is not structurally related to Dasatinib, research suggests that it can enhance the anticancer effects of Dasatinib in head and neck squamous cell carcinoma (HNSCC) cells. [] The study proposes that Metformin achieves this by activating AMPK, which in turn promotes dasatinib-induced endoplasmic reticulum stress and subsequent apoptosis. []

Hydroxychloroquine

Relevance: While structurally different from Dasatinib, Hydroxychloroquine has demonstrated a potential protective effect against Dasatinib-induced liver injury in mice. [] The study suggests that this protective effect might be attributed to Hydroxychloroquine's ability to reduce the infiltration of lymphocytes into the liver, thus mitigating the immune response triggered by Dasatinib. []

Overview

Dasatinib is a potent and selective inhibitor of several tyrosine kinases, particularly the Src family kinases and the BCR-ABL fusion protein. It was developed for the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib's chemical name is N-(2-chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide. This compound is classified as a small-molecule drug and belongs to the category of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and division.

Source and Classification

Dasatinib was originally synthesized by scientists at Bristol-Myers Squibb and received approval from the U.S. Food and Drug Administration in 2006 for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia. It is classified under the following categories:

  • Type: Small molecule
  • Class: Tyrosine kinase inhibitor
  • Target: Src family kinases, BCR-ABL fusion protein, and other related kinases.
Synthesis Analysis

Methods

The synthesis of dasatinib has been explored through various methods, focusing on improving yield and purity. One notable synthesis route involves:

  1. Condensation Reaction: Reacting 2-chloro-6-methylphenylamine with 2-(6-chloro-2-mercaptopyrimidin-4-amino)thiazole.
  2. Formation of Intermediate Compounds: These intermediates undergo further reactions with 1-(2-hydroxyethyl)piperazine to form dasatinib.
  3. Purification Steps: The crude product is purified through recrystallization techniques involving solvents like acetone and ethanol, achieving high purity levels (up to 99%) in some cases .

Technical Details

The synthetic routes often utilize various organic solvents and reagents to facilitate reactions while maintaining safety and efficiency. For example, one method reported a total yield of 72.5% through a multi-step process involving hydrolysis and condensation reactions under controlled conditions .

Molecular Structure Analysis

Structure

Dasatinib's molecular structure features several key components:

Chemical Reactions Analysis

Reactions

Dasatinib undergoes various chemical reactions during its synthesis:

  1. Amidation: The formation of amide bonds between carboxylic acids and amines is essential in creating the final compound.
  2. Esterification: Some derivatives have been synthesized via esterification with carboxylic acids to enhance specificity towards different kinase targets .

Technical Details

The reactions are typically conducted under controlled temperatures and atmospheres (often nitrogen) to prevent unwanted side reactions. Monitoring techniques such as high-performance liquid chromatography are utilized to assess reaction progress and product purity .

Mechanism of Action

Dasatinib exerts its pharmacological effects primarily by inhibiting the activity of specific tyrosine kinases involved in cell signaling pathways that promote cancer cell proliferation. The mechanism includes:

  1. Binding Affinity: Dasatinib binds to the ATP-binding site of target kinases, preventing phosphorylation events that are crucial for signal transduction.
  2. Inhibition of Proliferation: By blocking these pathways, dasatinib effectively halts the growth of cancer cells dependent on these signals.

Data from studies indicate that dasatinib has IC50 values (the concentration required to inhibit 50% of target activity) in the nanomolar range against several kinases, demonstrating its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dasatinib typically appears as a white to off-white solid.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Dasatinib is stable under normal storage conditions but should be protected from light.
  • Melting Point: The melting point ranges from 250°C to 260°C.

Relevant data indicate that dasatinib exhibits good oral bioavailability, which is critical for its therapeutic application in oncology .

Applications

Dasatinib is primarily used in clinical settings for:

  • Cancer Therapy: Treating Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia.
  • Research Applications: Investigating kinase signaling pathways and developing new derivatives aimed at increasing specificity or reducing side effects.

Ongoing research continues to explore dasatinib's potential applications beyond oncology, including autoimmune diseases due to its immunomodulatory effects .

Properties

CAS Number

302962-49-8

Product Name

Dasatinib

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C22H26ClN7O2S

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)

InChI Key

ZBNZXTGUTAYRHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Solubility

1.28e-02 g/L

Synonyms

(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
354825, BMS
BMS 354825
BMS-354825
BMS354825
dasatinib
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Sprycel

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.